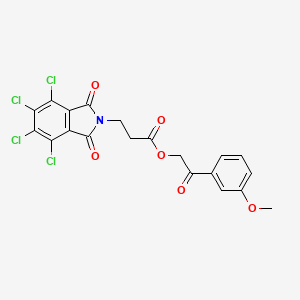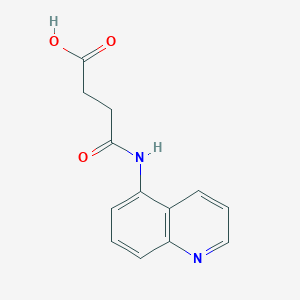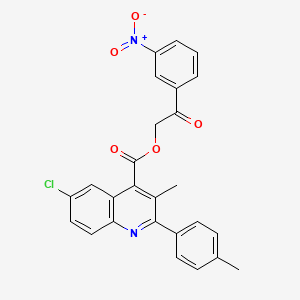![molecular formula C14H17NO6S B12471198 3-[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acrylic acid](/img/structure/B12471198.png)
3-[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]prop-2-enoic acid is a synthetic organic compound characterized by its unique structural features It contains a methoxy group, a morpholine-4-sulfonyl group, and a phenyl ring, all connected to a prop-2-enoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]prop-2-enoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methoxy-3-(morpholine-4-sulfonyl)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives under basic conditions to yield the final product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated carboxylic acid.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-3-(morpholine-4-sulfonyl)phenylprop-2-enoic acid.
Reduction: Formation of 3-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2E)-3-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2E)-3-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methoxy-3-(morpholine-4-sulfonyl)benzoic acid
- 3-(morpholine-4-sulfonyl)phenylacetic acid
- 4-methoxy-3-(morpholine-4-sulfonyl)benzaldehyde
Uniqueness
(2E)-3-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]prop-2-enoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy and sulfonyl groups, along with the prop-2-enoic acid backbone, allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C14H17NO6S |
|---|---|
Molekulargewicht |
327.35 g/mol |
IUPAC-Name |
3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H17NO6S/c1-20-12-4-2-11(3-5-14(16)17)10-13(12)22(18,19)15-6-8-21-9-7-15/h2-5,10H,6-9H2,1H3,(H,16,17) |
InChI-Schlüssel |
OYGGTLFOKHJENI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12471121.png)

![2-{3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide](/img/structure/B12471132.png)
![ethyl ({2-[(E)-phenyldiazenyl]-5-propoxyphenyl}carbamothioyl)carbamate](/img/structure/B12471147.png)
![3-[2-(tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B12471148.png)


![4-chloro-3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12471167.png)
![N,N'-methanediylbis[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}sulfonyl)propanamide]](/img/structure/B12471171.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12471175.png)
![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471179.png)

![N-cyclohexyl-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12471192.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12471209.png)
